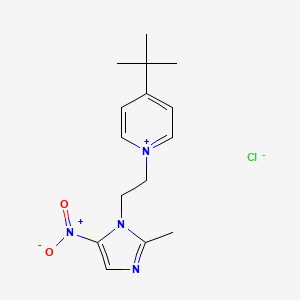![molecular formula C34H30O6 B14337085 1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) CAS No. 101992-41-0](/img/structure/B14337085.png)
1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene and phenylethane-dione groups
Métodos De Preparación
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzonitrile with sodium in ethanol, followed by the addition of 1,6-dibromohexane . This process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylene rings, where halogen atoms or other substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Mecanismo De Acción
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) involves its interaction with molecular targets through its functional groups. The phenylethane-dione moieties can participate in redox reactions, while the phenylene rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione) can be compared with other similar compounds, such as:
1,1’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: This compound has a similar hexane backbone but features benzonitrile groups instead of phenylethane-dione moieties.
1,1’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone): This compound has phenylmethanone groups instead of phenylethane-dione groups, affecting its reactivity and applications.
Propiedades
Número CAS |
101992-41-0 |
|---|---|
Fórmula molecular |
C34H30O6 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
1-[4-[6-[4-(2-oxo-2-phenylacetyl)phenoxy]hexoxy]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H30O6/c35-31(25-11-5-3-6-12-25)33(37)27-15-19-29(20-16-27)39-23-9-1-2-10-24-40-30-21-17-28(18-22-30)34(38)32(36)26-13-7-4-8-14-26/h3-8,11-22H,1-2,9-10,23-24H2 |
Clave InChI |
SWYBIXKKXYONTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
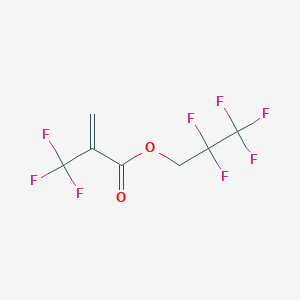

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
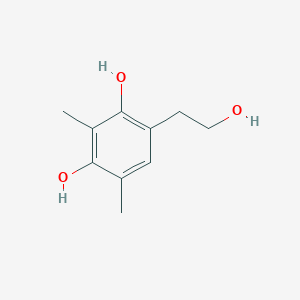
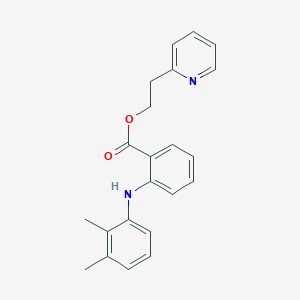
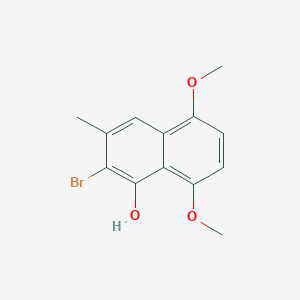
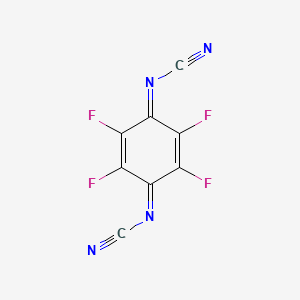


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
